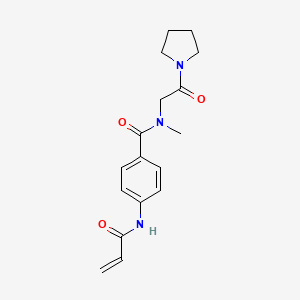
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide, also known as N-PPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action has been thoroughly investigated.
科学研究应用
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of various ion channels, including TRPA1, TRPV4, and ASICs. These ion channels are involved in various physiological processes, including pain sensation, inflammation, and mechanotransduction. This compound has been shown to be a potent inhibitor of these channels, making it a promising compound for the development of new therapeutics for various diseases.
作用机制
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide binds to the ion channels mentioned above and inhibits their activity. This inhibition is reversible and dose-dependent. This compound has been shown to interact with specific residues in the ion channels, leading to a conformational change that prevents ion flux through the channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensation in animal models of neuropathic pain and inflammatory pain. It has also been shown to reduce inflammation in animal models of acute lung injury and arthritis. Additionally, this compound has been shown to reduce mechanotransduction in various cell types, including endothelial cells and neurons.
实验室实验的优点和局限性
N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of ion channels, making it a useful tool for studying the physiological roles of these channels. Additionally, this compound has been shown to be effective in various animal models of disease, making it a promising compound for the development of new therapeutics. However, there are also limitations to using this compound in lab experiments. It has a short half-life in vivo, which may limit its efficacy in certain applications. Additionally, its mechanism of action is not fully understood, which may complicate its use in certain experiments.
未来方向
There are several future directions for research on N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide. One area of interest is the development of new therapeutics based on this compound. Its ability to inhibit ion channels involved in pain sensation and inflammation makes it a promising compound for the development of new analgesics and anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various ion channels. This may lead to the development of more potent and selective inhibitors of these channels. Finally, more studies are needed to investigate the potential side effects of this compound and its safety profile in humans.
合成方法
The synthesis of N-Methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide involves the reaction of N-methylpyrrolidone with 4-(prop-2-enoylamino)benzoyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride and pyridine to obtain this compound. This synthesis method has been optimized to produce high yields of pure this compound.
属性
IUPAC Name |
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-3-15(21)18-14-8-6-13(7-9-14)17(23)19(2)12-16(22)20-10-4-5-11-20/h3,6-9H,1,4-5,10-12H2,2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZKSUKGFFPYHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)
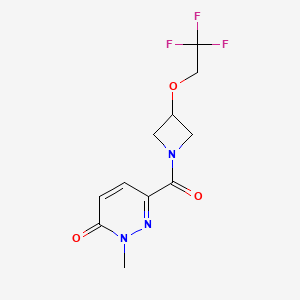
![2-amino-N-[1-(pyridin-2-yl)ethyl]butanamide](/img/structure/B2404005.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2404007.png)
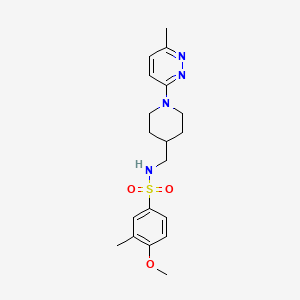
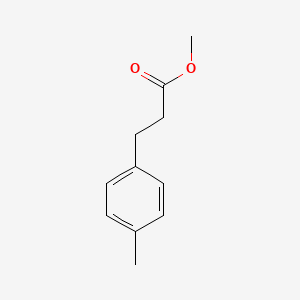
![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)
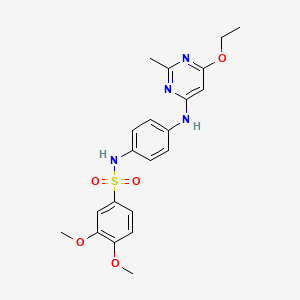
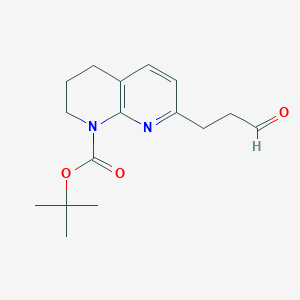
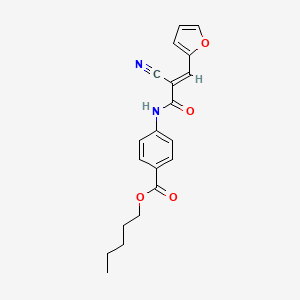

![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)
